molecular formula C17H17Cl2FN2O2S B10887682 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine

Cat. No.: B10887682
M. Wt: 403.3 g/mol
InChI Key: RZUJMDFONACTLR-UHFFFAOYSA-N
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Description

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine is a chemical compound with the molecular formula C17H17Cl2FN2O2S. It is a member of the piperazine family, which is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-(4-fluorobenzyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar compounds to 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17Cl2FN2O2S

Molecular Weight

403.3 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-4-[(4-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C17H17Cl2FN2O2S/c18-14-3-6-16(19)17(11-14)25(23,24)22-9-7-21(8-10-22)12-13-1-4-15(20)5-2-13/h1-6,11H,7-10,12H2

InChI Key

RZUJMDFONACTLR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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